
2-Chloro-1-phenylheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-phenylheptan-1-one: is an organic compound with the molecular formula C13H17ClO It is a chlorinated derivative of 1-phenylheptan-1-one, characterized by the presence of a chlorine atom attached to the second carbon of the heptanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-phenylheptan-1-one typically involves the chlorination of 1-phenylheptan-1-one. One common method is the reaction of 1-phenylheptan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-phenylheptan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-1-phenylheptan-1-one.
Reduction: Formation of 2-chloro-1-phenylheptanol.
Oxidation: Formation of 2-chloro-1-phenylheptanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-1-phenylheptan-1-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated ketones on biological systems. It may serve as a model compound to investigate the interactions of chlorinated organic molecules with enzymes and other biomolecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties. Its structural features may be exploited to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations and applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-phenylheptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
2-Chloro-1-phenylethan-1-one: A smaller analog with similar reactivity but different physical properties.
2-Chloro-1-phenylpropan-1-one: Another analog with a shorter carbon chain, affecting its solubility and reactivity.
2-Chloro-1-phenylbutan-1-one: A compound with intermediate chain length, offering a balance between reactivity and physical properties.
Uniqueness: 2-Chloro-1-phenylheptan-1-one is unique due to its longer carbon chain, which influences its solubility, reactivity, and potential applications. The presence of the chlorine atom and phenyl group provides specific chemical properties that can be exploited in various synthetic and research applications.
Propiedades
Número CAS |
143427-03-6 |
|---|---|
Fórmula molecular |
C13H17ClO |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
2-chloro-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
Clave InChI |
NPVMMLZPRXMYHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


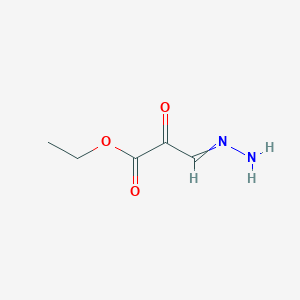
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)


![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
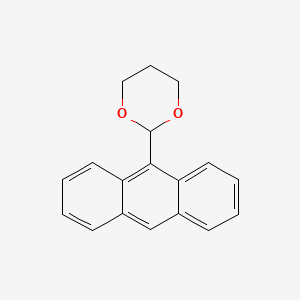
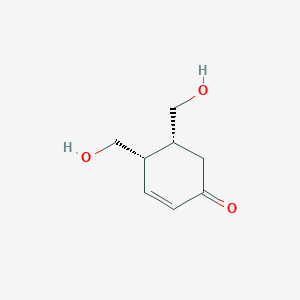
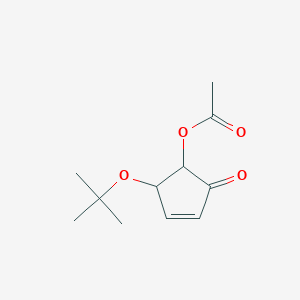
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
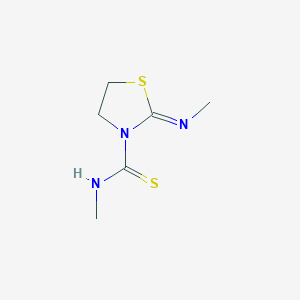
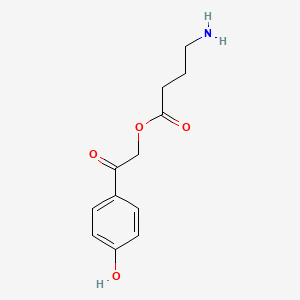
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
